rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid
Description
rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid is a bicyclic compound featuring an octahydroisoindole core substituted with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 3a. The 6,6-difluoro modification introduces electronegative substituents, which may enhance metabolic stability and influence molecular conformation. This compound is likely used as a synthetic intermediate in medicinal chemistry, particularly for peptide mimetics or protease inhibitors, leveraging the Boc group’s transient protection of amines and the carboxylic acid’s reactivity for further derivatization.
Properties
IUPAC Name |
(3aR,7aR)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-7-9-6-14(15,16)5-4-13(9,8-17)10(18)19/h9H,4-8H2,1-3H3,(H,18,19)/t9-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHVYMFHWZQITD-ZANVPECISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CCC2(C1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(CC[C@@]2(C1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl carbamate.
Formation of Isoindole Core: The cyclohexanone undergoes a series of reactions to form the octahydroisoindole core. This involves cyclization reactions facilitated by catalysts and specific reaction conditions.
Introduction of Difluoro Groups: The difluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions to ensure selective fluorination.
Protection and Deprotection Steps: The tert-butoxycarbonyl group is introduced as a protecting group during the synthesis to prevent unwanted reactions at specific sites. This group is later removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes:
Batch Processing: Utilizing large reactors for batch synthesis, ensuring precise control over reaction parameters.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups depending on the nucleophile.
Scientific Research Applications
The compound rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, drug development, and other relevant fields, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
The compound is characterized by its specific stereochemistry and functional groups, which contribute to its biological activity. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various applications.
Drug Development
The compound has shown promise in the development of novel therapeutic agents. Its structural features allow for modifications that can lead to increased potency and selectivity against specific biological targets.
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the isoindole structure enhanced its interaction with target proteins involved in cancer proliferation pathways.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Synthesis of Complex Molecules
The unique structure of this compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Synthesis Pathways
- Cyclization Reactions : The compound can be utilized in cyclization reactions to form new cyclic structures that are often found in biologically active compounds.
- Functionalization : The presence of fluorine substituents allows for selective functionalization, which can lead to derivatives with enhanced biological activity.
Applications in Material Science
Beyond medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities. Research is ongoing into its use as a monomer for creating high-performance polymers.
Coatings and Adhesives
Due to its stability and chemical resistance, this compound can be explored as an additive in coatings and adhesives, improving their durability and performance under various conditions.
Mechanism of Action
The mechanism of action of rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally analogous molecules from the provided evidence, focusing on core architecture, substituents, synthesis, and physicochemical properties.
Structural and Functional Group Comparisons
Target Compound :
- Core : Octahydroisoindole (bicyclic, six- and five-membered fused rings).
- Substituents : Boc group (position 2), carboxylic acid (position 3a), and 6,6-difluoro.
- Core : Pyrrole (five-membered aromatic ring).
- Substituents : Boc-protected amine, ester (ethyl carboxylate), and dual 1-methylindole groups.
- Key Difference : Aromatic vs. saturated bicyclic core; ester vs. free carboxylic acid; indole substituents vs. fluorine.
:
- Core : Piperidine (six-membered saturated ring).
- Substituents : Boc group (position 1), carboxylic acid (position 3), and phenyl (position 4).
- Key Difference: Monocyclic vs. bicyclic core; phenyl vs. difluoro substituents.
- Core: Indenopyrrole (fused bicyclic system with pyrrole and benzene).
- Substituents : Boc group, acetic acid side chain.
- Key Difference: Planar indenopyrrole vs. saturated isoindole; acetic acid vs. directly attached carboxylic acid.
Physicochemical and Spectroscopic Properties
Biological Activity
The compound rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid is a derivative of isoindole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H23F2N1O4
- Molecular Weight : 293.34 g/mol
- CAS Number : Not specified in the sources.
Research indicates that compounds with isoindole structures often interact with various biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group may enhance stability and solubility, which could facilitate better interaction with biological systems.
Biological Targets :
- Enzyme Inhibition : Isoindole derivatives have shown potential as inhibitors for certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing cellular signaling pathways.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Key findings include:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against several bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Studies
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Properties : In a controlled experiment on human cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : Research indicated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting a role in managing inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
